Odor Detection Threshold: 3-Furanthiol vs. 2-Furfurylthiol
3-Furanthiol derivatives, such as the benchmark 2-methyl-3-furanthiol (MFT), exhibit an odor detection threshold in water that is approximately 20-fold lower than that of 2-furfurylthiol, a key comparator and common flavor ingredient. This quantifies the superior sensory potency of the 3-furanthiol core structure for roasted, meaty notes [1].
| Evidence Dimension | Odor Detection Threshold in Water |
|---|---|
| Target Compound Data | 0.0048 μg/L (for 2-methyl-3-furanthiol, representing the 3-furanthiol class) |
| Comparator Or Baseline | 0.1 μg/L (for 2-furfurylthiol, a 2-substituted furan thiol) |
| Quantified Difference | 20.8-fold lower threshold for the 3-furanthiol derivative |
| Conditions | GC-Olfactometry analysis of volatile sulfur compounds in beef, with thresholds determined in water. |
Why This Matters
This 20-fold difference in sensory threshold dictates that significantly less 3-furanthiol material is required to achieve the same perceived odor intensity as 2-furfurylthiol, directly impacting formulation cost-efficiency and sensory profile design.
- [1] PMC9574356. Table 3: Concentration, odor thresholds, and odor activity values of volatile sulfur compounds in different parts of beef. National Center for Biotechnology Information, 2022. View Source
